molecular formula C17H15ClN2O3 B13546825 [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 386279-40-9

[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B13546825
CAS No.: 386279-40-9
M. Wt: 330.8 g/mol
InChI Key: GPTZJXYAFZJEQE-UHFFFAOYSA-N
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Description

[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indole and pyridine moieties, which are known for their biological activities and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyridine carboxylate group. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. The indole and pyridine moieties are known to interact with various biological targets, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-bromopyridine-3-carboxylate: Similar structure with a bromine atom instead of chlorine.

    [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-fluoropyridine-3-carboxylate: Similar structure with a fluorine atom instead of chlorine.

    [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-iodopyridine-3-carboxylate: Similar structure with an iodine atom instead of chlorine.

Uniqueness

The uniqueness of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate lies in its specific combination of indole and pyridine moieties with a chlorine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

386279-40-9

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C17H15ClN2O3/c1-11-8-12-4-2-3-5-14(12)20(11)16(21)10-23-17(22)13-6-7-15(18)19-9-13/h2-7,9,11H,8,10H2,1H3

InChI Key

GPTZJXYAFZJEQE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)COC(=O)C3=CN=C(C=C3)Cl

solubility

11.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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